1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety linked to a phenylthiourea group, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact interaction and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological context and the targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Cellular Effects
Indole derivatives have been reported to have significant effects on various types of cells and cellular processes . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea at different dosages in animal models have not been reported yet. Indole derivatives have been studied in animal models, showing varying effects at different dosages .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives are known to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea typically involves the reaction of tryptamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea: Similar structure but with a urea group instead of thiourea.
1-[2-(1H-indol-3-yl)ethyl]-3-phenylcarbamate: Contains a carbamate group.
1-[2-(1H-indol-3-yl)ethyl]-3-phenylsulfonamide: Features a sulfonamide group.
Uniqueness: 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea is unique due to its specific combination of the indole and phenylthiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAMYRWTWEYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea in the synthesis of the antimicrobial compounds discussed in the research?
A1: this compound serves as a crucial precursor in the synthesis of a series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. These derivatives were synthesized through the cyclization of this compound with 2-bromoacetophenone [].
Q2: Were the structures of the synthesized compounds, including this compound, confirmed, and if so, how?
A2: Yes, the structures of all synthesized compounds, including the precursor this compound, were confirmed using a combination of elemental analysis and spectral data []. While the specific spectral techniques were not detailed in the provided abstract, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for structural elucidation in organic chemistry.
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